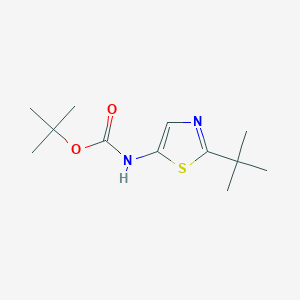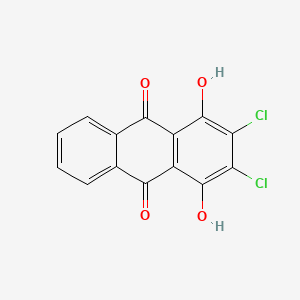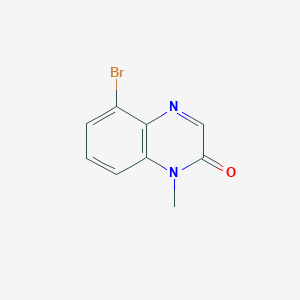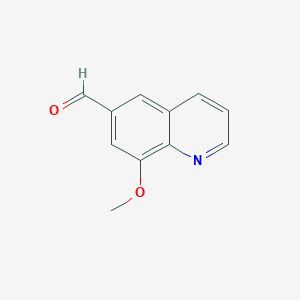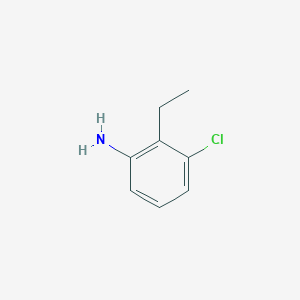
3-Chloro-2-ethylbenzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-ethylaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a chlorine atom and an ethyl group attached to the benzene ring, specifically at the 3rd and 2nd positions, respectively. It is used in various chemical syntheses and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-ethylaniline typically involves the chlorination of 2-ethylaniline. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride at controlled temperatures. The reaction conditions must be carefully monitored to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of 3-chloro-2-ethylaniline often employs large-scale chlorination reactors where 2-ethylaniline is treated with chlorine gas under controlled conditions. The reaction mixture is then purified through distillation and recrystallization to obtain the pure compound. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Types of Reactions:
Oxidation: 3-Chloro-2-ethylaniline can undergo oxidation reactions to form corresponding nitro compounds or quinones.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Nitro compounds, quinones.
Reduction: Various amine derivatives.
Substitution: Substituted anilines with different functional groups replacing the chlorine atom.
Scientific Research Applications
3-Chloro-2-ethylaniline finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways involving aniline derivatives.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2-ethylaniline involves its interaction with various molecular targets and pathways. The chlorine and ethyl groups on the benzene ring influence its reactivity and binding affinity to different enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways and biochemical processes.
Comparison with Similar Compounds
- 3-Chloro-2-methylaniline
- 2-Chloro-3-ethylaniline
- 3-Bromo-2-ethylaniline
Comparison: 3-Chloro-2-ethylaniline is unique due to the specific positioning of the chlorine and ethyl groups, which imparts distinct chemical and physical properties. Compared to 3-chloro-2-methylaniline, the ethyl group provides different steric and electronic effects, influencing its reactivity and applications. Similarly, the position of the chlorine atom differentiates it from 2-chloro-3-ethylaniline, affecting its chemical behavior and interactions.
Properties
Molecular Formula |
C8H10ClN |
|---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
3-chloro-2-ethylaniline |
InChI |
InChI=1S/C8H10ClN/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2,10H2,1H3 |
InChI Key |
OMZRDBSLAGVDMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


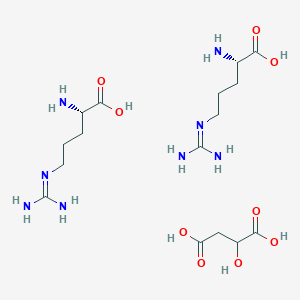
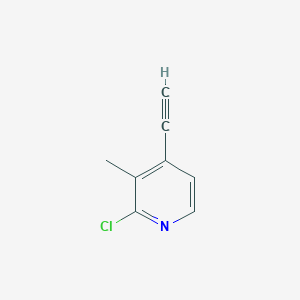
![N10,N10'-Di(naphthalen-1-yl)-N10,N10'-diphenyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B13132677.png)
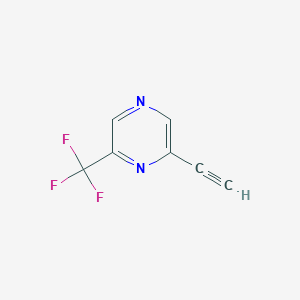
![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(phenylmethyl) ester](/img/structure/B13132700.png)
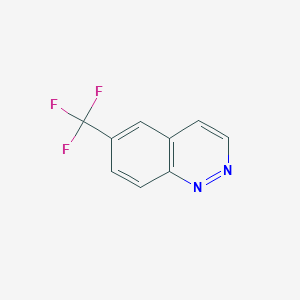
![(R)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13132713.png)
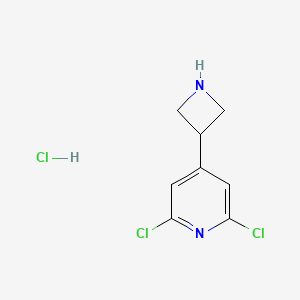
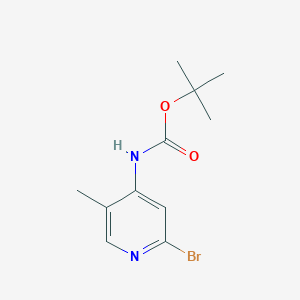
![9,11,15-Trioxa-6-aza-10-phosphatritriacont-24-enoicacid,10-hydroxy-5,16-dioxo-13-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-,10-oxide,sodiumsalt,(13R,24Z)-](/img/structure/B13132742.png)
